molecular formula C24H32O2 B1259556 Plakotenin

Plakotenin

Cat. No. B1259556
M. Wt: 352.5 g/mol
InChI Key: NZZHSJZMHIQBPW-LUGBEJBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plakotenin is a natural product found in Plakortis with data available.

Scientific Research Applications

Enantioselective Total Synthesis

The first total enantioselective synthesis of plakotenin, a cytotoxic marine natural product isolated from an Okinawan sponge of the genus Plakortis, has been accomplished. This synthesis not only confirms the relative and absolute stereochemistry of natural plakotenin but also highlights its significant biological activity against cancerous cell lines. A biomimetic intramolecular Diels-Alder reaction was pivotal in this synthesis process (Arzt et al., 2010).

Synthesis and Chemical Biology

Another study elaborates on the total synthesis of plakotenin, including the preparation of homo- and nor-plakotenin, related natural products, and iso-plakotenin, a diastereoisomer of plakotenin. This research not only reaffirms the stereochemistry of plakotenin but also investigates the chemical biology of these compounds, enhancing the understanding of their applications in scientific research (Bourcet et al., 2012).

Anti-inflammatory and Anti-proliferative Effects

Plakotenin and its derivatives, isolated from the Palauan sponge Plakortis lita, have shown significant anti-inflammatory and anti-proliferative effects. Compounds like homo-plakotenin significantly reduced the proliferation of rheumatoid synovial fibroblasts, suggesting potential therapeutic applications in conditions like rheumatoid arthritis (Qureshi et al., 1999).

Structure Revision Based on Computational Studies

Advancements in computational chemistry have enabled the revision of the structure of plakotenin. Through the computation of transition states in its synthesis process, researchers have corrected earlier structural misassignments, contributing to a more accurate understanding of its chemical properties and potential applications (Bihlmeier et al., 2012).

DNA Polymerase Inhibition

Plakotenin has been identified as an inhibitor of DNA polymerases α and γ. This suggests its potential utility in studies related to DNA replication and repair, as well as in the development of anti-cancer strategies (Tsuda et al., 2003).

properties

Product Name

Plakotenin

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

(E)-3-[(1R,3R,3aR,4S,5S,7aR)-4-ethyl-1,3,7-trimethyl-5-phenyl-1,2,3,3a,5,7a-hexahydroinden-4-yl]-2-methylprop-2-enoic acid

InChI

InChI=1S/C24H32O2/c1-6-24(14-18(5)23(25)26)20(19-10-8-7-9-11-19)13-16(3)21-15(2)12-17(4)22(21)24/h7-11,13-15,17,20-22H,6,12H2,1-5H3,(H,25,26)/b18-14+/t15-,17-,20+,21+,22-,24+/m1/s1

InChI Key

NZZHSJZMHIQBPW-LUGBEJBBSA-N

Isomeric SMILES

CC[C@@]1([C@@H](C=C([C@H]2[C@H]1[C@@H](C[C@H]2C)C)C)C3=CC=CC=C3)/C=C(\C)/C(=O)O

Canonical SMILES

CCC1(C(C=C(C2C1C(CC2C)C)C)C3=CC=CC=C3)C=C(C)C(=O)O

synonyms

homo-plakotenin
nor-plakotenin
plakotenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plakotenin
Reactant of Route 2
Plakotenin
Reactant of Route 3
Plakotenin
Reactant of Route 4
Plakotenin
Reactant of Route 5
Plakotenin
Reactant of Route 6
Plakotenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.